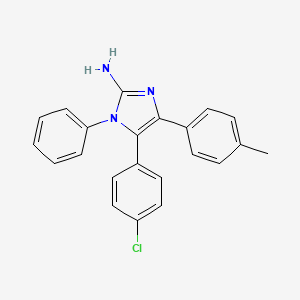
5-(4-Chlorophenyl)-4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Clorofenil)-4-(4-metilfenil)-1-fenil-1H-imidazol-2-amina es un compuesto orgánico sintético que pertenece a la clase de compuestos de imidazol. Los imidazoles son conocidos por sus diversas actividades biológicas y, a menudo, se utilizan en química medicinal para el desarrollo de fármacos. Este compuesto particular presenta una estructura compleja con múltiples anillos aromáticos y grupos funcionales, lo que lo convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
La síntesis de 5-(4-Clorofenil)-4-(4-metilfenil)-1-fenil-1H-imidazol-2-amina normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de imidazol: Esto se puede lograr mediante la condensación de una 1,2-dicetona con un aldehído en presencia de un catalizador de acetato de amonio.
Reacciones de sustitución:
Ensamblaje final: El grupo fenilo a menudo se introduce en el paso final a través de una reacción de acoplamiento, como una reacción de acoplamiento cruzado de Suzuki-Miyaura.
Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
5-(4-Clorofenil)-4-(4-metilfenil)-1-fenil-1H-imidazol-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la hidrogenación de los anillos aromáticos.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en los anillos aromáticos, utilizando reactivos como hidróxido de sodio o haluros de alquilo.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos, mientras que la reducción normalmente da como resultado derivados hidrogenados.
Aplicaciones Científicas De Investigación
5-(4-Clorofenil)-4-(4-metilfenil)-1-fenil-1H-imidazol-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos con posibles actividades biológicas.
Biología: Los investigadores estudian sus interacciones con moléculas biológicas para comprender su potencial como agente terapéutico.
Medicina: Este compuesto se investiga por su posible uso en el desarrollo de fármacos, particularmente por sus propiedades antiinflamatorias, antifúngicas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Clorofenil)-4-(4-metilfenil)-1-fenil-1H-imidazol-2-amina implica su interacción con objetivos moleculares específicos en los sistemas biológicos. Puede unirse a enzimas o receptores, inhibiendo su actividad y provocando efectos terapéuticos. Las vías y los objetivos exactos dependen de la aplicación específica y, a menudo, se dilucidan mediante ensayos bioquímicos y estudios de modelado molecular.
Comparación Con Compuestos Similares
Los compuestos similares a 5-(4-Clorofenil)-4-(4-metilfenil)-1-fenil-1H-imidazol-2-amina incluyen otros derivados de imidazol como:
Clotrimazol: Un agente antifúngico con una estructura central de imidazol similar.
Ketoconazol: Otro compuesto antifúngico con una estructura relacionada.
Miconazol: Utilizado en el tratamiento de infecciones por hongos, compartiendo similitudes estructurales.
La singularidad de 5-(4-Clorofenil)-4-(4-metilfenil)-1-fenil-1H-imidazol-2-amina radica en su patrón específico de sustitución, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados de imidazol.
Propiedades
Número CAS |
918801-74-8 |
|---|---|
Fórmula molecular |
C22H18ClN3 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenylimidazol-2-amine |
InChI |
InChI=1S/C22H18ClN3/c1-15-7-9-16(10-8-15)20-21(17-11-13-18(23)14-12-17)26(22(24)25-20)19-5-3-2-4-6-19/h2-14H,1H3,(H2,24,25) |
Clave InChI |
XJWAZOGPNJCMJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N(C(=N2)N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)

![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)

![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)

![Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)
![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)

![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
![5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B12640349.png)
